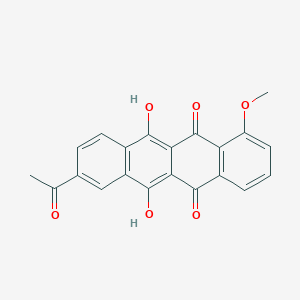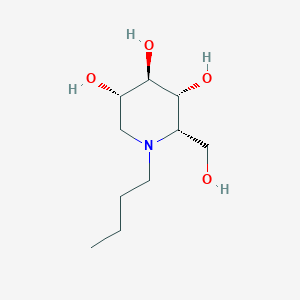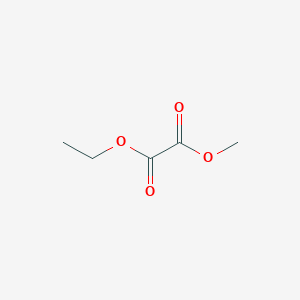
Ethyl methyl oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl methyl oxalate is an organic compound with the molecular formula C5H8O4. It is an ester derived from oxalic acid, where one of the hydrogen atoms is replaced by an ethyl group and the other by a methyl group. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl methyl oxalate can be synthesized through the esterification of oxalic acid with ethanol and methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux, and the resulting ester is purified by distillation .
Industrial Production Methods: In industrial settings, this compound is produced by reacting anhydrous oxalic acid with ethanol and methanol in the presence of toluene. The crude ester is then subjected to distillation to obtain the finished product .
Chemical Reactions Analysis
Types of Reactions: Ethyl methyl oxalate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Reduction: this compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups.
Major Products Formed:
- Hydrolysis yields ethyl alcohol, methyl alcohol, and oxalic acid.
- Reduction produces ethyl alcohol and methyl alcohol.
Scientific Research Applications
Ethyl methyl oxalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: It serves as a reagent in biochemical assays and studies involving ester hydrolysis.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including certain drugs.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl methyl oxalate involves its ability to undergo hydrolysis and release alcohols and oxalic acid. The ester bonds in this compound are susceptible to nucleophilic attack, leading to the formation of the corresponding alcohols and oxalic acid . This property makes it useful in various chemical reactions and applications.
Comparison with Similar Compounds
Ethyl oxalate: Similar to ethyl methyl oxalate but has two ethyl groups instead of one ethyl and one methyl group.
Methyl oxalate: Contains two methyl groups instead of one ethyl and one methyl group.
Comparison: this compound is unique due to its mixed ester structure, which provides different reactivity compared to ethyl oxalate and methyl oxalate. The presence of both ethyl and methyl groups allows for a broader range of chemical reactions and applications .
This compound is a versatile compound with significant importance in various fields. Its unique structure and reactivity make it a valuable reagent in organic synthesis, pharmaceuticals, and industrial applications.
Properties
Molecular Formula |
C5H8O4 |
|---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
2-O-ethyl 1-O-methyl oxalate |
InChI |
InChI=1S/C5H8O4/c1-3-9-5(7)4(6)8-2/h3H2,1-2H3 |
InChI Key |
WRHHVVPVKLLPFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


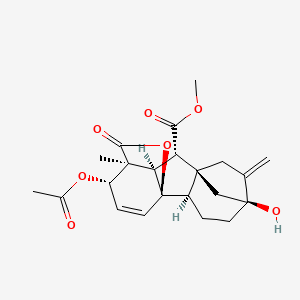
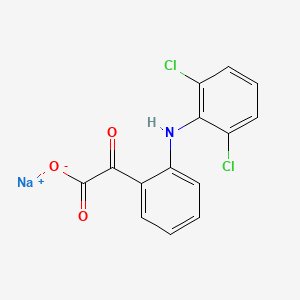
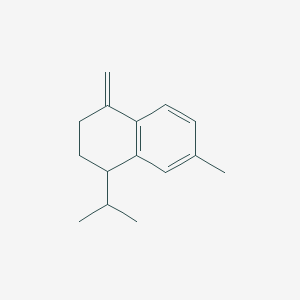
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
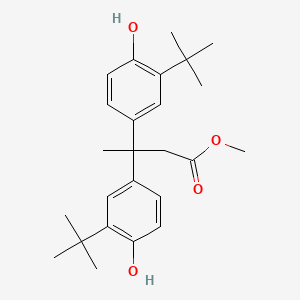
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)




